

# anlotinib hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Anlotinib Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Anlotinib hydrochloride is a novel, orally administered small-molecule receptor tyrosine kinase (RTK) inhibitor that has demonstrated broad-spectrum anti-tumor activity. It targets multiple signaling pathways involved in tumor angiogenesis and proliferation, primarily inhibiting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. This technical guide provides an indepth overview of the chemical structure, physicochemical properties, and biological activities of anlotinib hydrochloride. Detailed methodologies for key experimental assays are presented, along with a summary of its inhibitory effects and cellular activities. Furthermore, this guide illustrates the key signaling pathways affected by anlotinib and outlines a typical experimental workflow for its characterization.

# **Chemical Structure and Properties**

Anlotinib hydrochloride is the dihydrochloride salt of anlotinib. Its chemical and physical properties are summarized in the tables below.



**Chemical Identification** 

| Identifier                  | Value                                                                                                                   |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name                  | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride[1][2] |
| Synonyms                    | AL3818, Catequentinib Hydrochloride[3]                                                                                  |
| CAS Number                  | 1360460-82-7 (dihydrochloride)[1][3][4]                                                                                 |
| 1058156-90-3 (free base)[3] |                                                                                                                         |
| Molecular Formula           | C23H24Cl2FN3O3[1][2][3]                                                                                                 |
| Molecular Weight            | 480.36 g/mol [1][3]                                                                                                     |

**Physicochemical Properties** 

| Property   | Value                                                                                                                                                                                                                                         |
|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance | Solid                                                                                                                                                                                                                                         |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) and dimethyl formamide (approx. 0.5 mg/ml).  Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.[3] |
| Storage    | Store at -20°C for long-term stability (≥ 4 years). [3]                                                                                                                                                                                       |

## **Mechanism of Action and Biological Activity**

Anlotinib is a multi-target tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and cell proliferation.[3][5][6] It shows high selectivity and inhibitory potency for VEGFR2, a key mediator of angiogenesis.

## **Kinase Inhibition Profile**



The inhibitory activity of anlotinib against a panel of receptor tyrosine kinases has been evaluated in various studies. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.

| Target Kinase | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| VEGFR1        | 26.9[5]               |
| VEGFR2        | 0.2[5]                |
| VEGFR3        | 0.7[5]                |
| FGFR1         | 11.7[5]               |
| PDGFRβ        | 115[5]                |
| c-Kit         | 14.8[5]               |
| c-Met         | >2000[5]              |
| c-Src         | >2000[5]              |
| EGFR          | >2000[5]              |
| HER2          | >2000[5]              |

## **In Vitro Cellular Activity**

Anlotinib has been shown to inhibit the proliferation of various cancer cell lines and endothelial cells.

| Cell Line/Assay                           | IC <sub>50</sub> |
|-------------------------------------------|------------------|
| HUVEC (VEGF-induced migration)            | 0.1 nM[6]        |
| Various Cancer Cell Lines (Proliferation) | 3-12.5 μM[5][6]  |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of anlotinib hydrochloride.



## **Kinase Inhibition Assay (ELISA-based)**

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of anlotinib against a specific tyrosine kinase.

#### Materials:

- Recombinant human kinase (e.g., VEGFR2)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Anlotinib hydrochloride
- 96-well microplates
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)
- Anti-phosphotyrosine antibody (e.g., PY99)
- HRP-conjugated secondary antibody
- TMB or other suitable substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

#### Procedure:

- Coat a 96-well microplate with the poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
- Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
- Prepare serial dilutions of anlotinib hydrochloride in the assay buffer.
- In each well, add the kinase, the ATP solution, and the aniotinib dilution (or vehicle control).



- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
- Wash the plate to remove ATP and unbound reagents.
- Add the anti-phosphotyrosine primary antibody to each well and incubate at room temperature for 1-2 hours.
- Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
- Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
- Add the stop solution to quench the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each anothinib concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

## **Cell Proliferation Assay (MTT Assay)**

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of anothinib on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Anlotinib hydrochloride
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates



- Multichannel pipette
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of anlotinib hydrochloride in complete cell culture medium.
- Remove the old medium from the wells and add 100 μL of the anlotinib dilutions (or vehicle control) to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

## In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of anlotinib in a mouse xenograft model.

#### Materials:



- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for implantation
- Anlotinib hydrochloride
- Vehicle solution (for control group)
- Calipers
- Animal balance
- Sterile syringes and needles

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x  $10^6$  cells in 100-200  $\mu L$  of PBS or Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the aniotinib formulation for oral gavage at the desired dose levels.
- Administer aniotinib or the vehicle to the respective groups of mice daily (or as per the determined schedule) by oral gavage.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.
- Weigh the excised tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).



• Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathways targeted by anlotinib and a logical workflow for its preclinical characterization.





Click to download full resolution via product page

Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.





Click to download full resolution via product page

Caption: A typical workflow for the preclinical characterization of anlotinib hydrochloride.

## Conclusion



Anlotinib hydrochloride is a potent multi-target receptor tyrosine kinase inhibitor with significant anti-angiogenic and anti-proliferative activities. Its ability to simultaneously block multiple critical signaling pathways underscores its potential as a valuable therapeutic agent in the treatment of various cancers. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its mechanisms of resistance and potential combination therapies will continue to define its role in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. What is Anlotinib Dihydrochloride used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [anIotinib hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783339#anIotinib-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com